molecular formula C15H11ClN2O2S B14984650 N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14984650
M. Wt: 318.8 g/mol
InChI Key: BYCJXMDNTFIONE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxazole intermediate.

    Attachment of the chlorinated phenyl ring: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using 3-chloro-4-methylphenylboronic acid or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
  • 3-chloro-4-methyl-N-[1-(thiophen-2-yl)propyl]aniline
  • (3-chloro-4-methylphenyl)(thiophen-2-yl)methanol

Uniqueness

This compound stands out due to its unique combination of a chlorinated phenyl ring, a thiophene ring, and an oxazole ring

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H11ClN2O2S/c1-9-4-5-10(7-11(9)16)17-15(19)12-8-13(20-18-12)14-3-2-6-21-14/h2-8H,1H3,(H,17,19)

InChI Key

BYCJXMDNTFIONE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)Cl

Origin of Product

United States

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